molecular formula C15H19ClN2O2 B3014234 1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097869-36-6

1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Cat. No. B3014234
CAS RN: 2097869-36-6
M. Wt: 294.78
InChI Key: JBULUNKRWRKNRN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea, also known as CCNU, is a synthetic drug that has been widely used in scientific research for many years. It belongs to the class of alkylating agents, which are known to be effective in the treatment of cancer. CCNU has been shown to have potent anticancer activity against a variety of tumors, including brain tumors, lymphomas, and solid tumors.

Scientific Research Applications

Corrosion Inhibition

1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been investigated for its potential as a corrosion inhibitor. Bahrami and Hosseini (2012) found that similar compounds exhibit significant inhibition of mild steel corrosion in hydrochloric acid solutions. They determined that the inhibition efficiency increases with decreasing temperature and increasing concentration of the inhibitors. Their study suggests that these compounds, including this compound, could be effective corrosion inhibitors in industrial applications (Bahrami & Hosseini, 2012).

Hydrolysis and Photodegradation Studies

The compound's behavior in the presence of various environmental factors has been studied. Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted ureas, including this compound, in different pH environments. They found that substituted ureas did not hydrolyze significantly across various pH levels and demonstrated slow photodegradation in specific conditions. These findings are crucial for understanding the environmental stability and degradation pathways of these compounds (Gatidou & Iatrou, 2011).

Chemical Structure Analysis

The molecular structure and conformation of similar urea derivatives have been a subject of interest. Research by Smith, Camerman, and Camerman (1978) on a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, revealed insights into its three-dimensional structure through single-crystal x-ray diffraction. Understanding the structural properties of these compounds is fundamental for their application in various scientific domains (Smith, Camerman, & Camerman, 1978).

Environmental Presence and Analysis

The presence and analysis of similar compounds in the environment have been explored. Halden and Paull (2004) developed a method for determining concentrations of triclocarban, a compound structurally related to this compound, in aquatic environments. This research is vital for environmental monitoring and assessing the impact of such compounds on ecosystems (Halden & Paull, 2004).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-13-6-4-12(5-7-13)10-17-14(19)18-11-15(20)8-2-1-3-9-15/h2,4-8,20H,1,3,9-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULUNKRWRKNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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